2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione
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Description
2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H21BrN2O5 and its molecular weight is 545.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazoline core have been shown to have potential as neuroprotective agents, suggesting that they might target cholinesterase (ache and bche) enzymes .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets (such as ache and bche) and inhibit their activity . This inhibition could potentially lead to an increase in acetylcholine levels in the brain, which could have neuroprotective effects.
Biochemical Pathways
Given the potential target of cholinesterase enzymes, it can be inferred that it may affect the cholinergic system and neurotransmission in the brain .
Pharmacokinetics
Similar compounds with a pyrazoline core are known to have a broad range of chemical and biological properties, suggesting that they may have good bioavailability .
Result of Action
Based on the potential neuroprotective effects suggested by the inhibition of cholinesterase enzymes, it can be hypothesized that it may help in the management of neurological disorders linked to activated-acetylcholinesterase .
Properties
IUPAC Name |
2-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O5/c1-30-22(25(29)28(34)31(30)18-8-4-3-5-9-18)16-36-23-13-12-17(15-24(23)35-2)14-21-26(32)19-10-6-7-11-20(19)27(21)33/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICVKCRMSAVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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